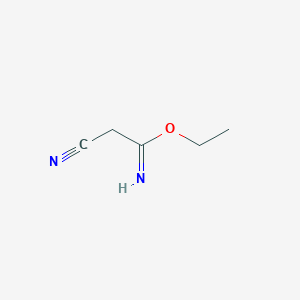

Ethyl 2-cyanoethanecarboximidate

Description

Properties

IUPAC Name |

ethyl 2-cyanoethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-5(7)3-4-6/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTDBBPQNDKTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292439 | |

| Record name | ethyl 2-cyanoethanimidoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42003-88-3 | |

| Record name | NSC82618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanoethanimidoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-cyanoethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl orthoacetate with cyanamide in the presence of acetic anhydride. The reaction mixture is heated to 130-140°C, and the by-products, ethyl acetate and acetic acid, are distilled off. The remaining residue is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated distillation units helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanoethanecarboximidate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form ethyl 2-cyanoethanoate and ammonia.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Condensation Reactions: Catalysts such as acids or bases are often used to drive the condensation reactions.

Major Products Formed:

Nucleophilic Substitution: Substituted ethyl 2-cyanoethanecarboximidates.

Hydrolysis: Ethyl 2-cyanoethanoate and ammonia.

Condensation Reactions: Various complex organic molecules depending on the reactants used.

Scientific Research Applications

Ethyl 2-cyanoethanecarboximidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used to modify biomolecules for studying their functions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity towards nucleophiles. The compound’s cyano and imidate groups make it highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules with high precision.

Comparison with Similar Compounds

- Ethyl 2-cyanoacetate

- Ethyl 2-cyanoethanoate

- Ethyl 2-cyanoethanimideate

Comparison: Ethyl 2-cyanoethanecarboximidate is unique due to its imidate group, which provides distinct reactivity compared to similar compounds like ethyl 2-cyanoacetate and ethyl 2-cyanoethanoate. The presence of the imidate group allows for more versatile reactions, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Ethyl 2-cyanoethanecarboximidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is classified as a cyanoacetamide derivative, characterized by its reactive functional groups that contribute to its biological activities. The synthesis typically involves the condensation of ethyl cyanoacetate with various amines under acidic or basic conditions, yielding a range of derivatives with potential pharmacological properties.

Key Synthesis Method:

- Knoevenagel Condensation : This method is commonly used to synthesize this compound derivatives. The reaction involves the condensation of cyanoacetic acid derivatives with aldehydes or ketones in the presence of a base.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, the sodium salt form has been evaluated for its effects against Ehrlich ascites carcinoma (EAC) cells in vivo.

- Mechanism of Action : The compound demonstrated significant apoptotic effects, evidenced by increased expression of caspase-3 and decreased levels of osteopontin, which are critical markers in cancer cell apoptosis . Histopathological evaluations indicated improved liver and kidney tissue health post-treatment, suggesting low toxicity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various Gram-positive and Gram-negative bacteria.

- In Vitro Testing : Compounds derived from this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin .

Study 1: Anticancer Evaluation

A study conducted on the sodium salt of this compound revealed its potential as a chemotherapeutic agent. The treatment led to:

- A reduction in EAC cell volume.

- Enhanced apoptotic markers (caspase-3).

- Improved histological parameters in liver and kidney tissues .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of synthesized derivatives:

- Compounds were tested against multiple bacterial strains.

- Derivative compounds showed varying degrees of inhibition, with some exhibiting IC50 values lower than standard treatments .

Data Summary Table

Q & A

Q. Q1. What are the recommended experimental design frameworks for synthesizing Ethyl 2-cyanoethanecarboximidate, and how can researchers optimize reaction conditions?

Q. Q2. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups (e.g., cyano, ethoxycarbonyl) and chromatographic methods (HPLC, GC-MS) to assess purity. For quantitative analysis, integrate calibration curves using known standards and report uncertainties (e.g., ±2% for HPLC). Ensure all spectra include peak assignments and are cross-referenced with literature data. Raw chromatograms should be archived, while processed data (retention times, area-under-curve values) are summarized in tables .

Advanced Research Questions

Q. Q3. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, light exposure). Design a controlled stability study using buffered solutions (pH 2–12) under inert atmospheres. Monitor degradation via UV-Vis kinetics and LC-MS to identify breakdown products. Apply multivariate analysis to isolate pH-dependent degradation pathways. Discrepancies should be addressed by comparing experimental protocols from conflicting studies (e.g., differences in buffer ionic strength) and conducting robustness tests .

Q. Q4. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and calculate activation energies. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate computational results with experimental kinetic data (e.g., Arrhenius plots). Report basis set dependencies and solvent effects explicitly, and archive raw output files (e.g., Gaussian .log files) for reproducibility .

Data Analysis and Presentation

Q. Q5. How should researchers statistically validate the reproducibility of synthetic yields for this compound across multiple batches?

Methodological Answer: Perform triplicate syntheses under identical conditions and apply a Student’s t-test or ANOVA to assess batch-to-batch variability. Report means with 95% confidence intervals and standard deviations. For outliers, conduct Grubbs’ test. Include raw yield data in appendices and processed statistical summaries (p-values, F-statistics) in the main text. Use box plots to visualize distributions .

Q. Q6. What criteria determine the inclusion or exclusion of anomalous data points in kinetic studies of this compound?

Methodological Answer: Define exclusion criteria a priori (e.g., >3σ deviation from the mean, instrument malfunctions). For suspected anomalies, repeat experiments and apply Q-tests. Justify exclusions transparently in the methodology section. If retained, discuss potential causes (e.g., side reactions) in the analysis. Always report the percentage of excluded data to maintain transparency .

Ethical and Reporting Standards

Q. Q7. How can researchers ensure compliance with ethical standards when collaborating on multi-institutional studies involving this compound?

Methodological Answer: Adopt a unified ethical framework (e.g., ACS Ethical Guidelines) and document protocols for data sharing, authorship, and conflict of interest. Use institutional review boards (IRBs) to approve safety protocols, especially for handling cyanide-containing derivatives. Archive consent forms for human participants (if applicable) and disclose funding sources .

Critical Evaluation of Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.